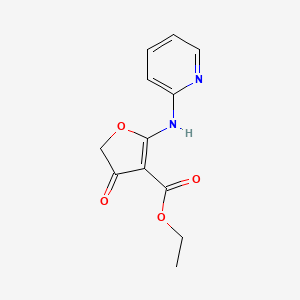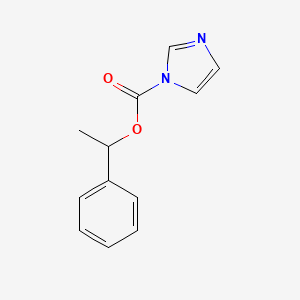
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves several steps. One common synthetic route starts with the reaction of 4-chloropyrimidine with 4-aminophenol under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and anti-inflammatory agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: It is used in the development of agrochemicals and materials science for creating advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .
Comparación Con Compuestos Similares
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine can be compared with other pyrimidine derivatives, such as:
4-Aminopyrimidine: Similar in structure but lacks the phenoxy group, which may result in different biological activities.
6-(4-Methoxyphenoxy)pyrimidin-4-ylamine: Contains a methoxy group instead of an amino group, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N4O |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
6-(4-aminophenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,11H2,(H2,12,13,14) |
Clave InChI |
KVLGPVUVQGKLDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=NC=NC(=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dihydro-9-oxo-pyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B8387626.png)

![1-[3-(benzyloxy)propyl]-1H-indole-2,3-dione](/img/structure/B8387638.png)



![[1,3,2]Dithiazinane-1,1,3,3-tetraoxide](/img/structure/B8387683.png)





